Isoflupredone acetate

Übersicht

Beschreibung

Isoflupredonacetat ist ein synthetisches Glukokortikoid-Kortikosteroid, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es ist bekannt für seine starken entzündungshemmenden und immunsuppressiven Eigenschaften. Die Verbindung wird häufig zur Behandlung verschiedener entzündlicher und allergischer Erkrankungen bei Tieren eingesetzt, darunter bovine Ketose, muskuloskeletale Erkrankungen und Atemwegserkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Isoflupredonacetat wird durch einen mehrstufigen Prozess synthetisiert, der die Fluorierung von Prednisolon beinhaltet. Zu den wichtigsten Schritten gehören:

Fluorierung: Prednisolon wird an der 9α-Position unter Verwendung eines Fluorierungsmittels wie Diethylaminoschwefeltrifluorid fluoriert.

Industrielle Produktionsmethoden

Die industrielle Produktion von Isoflupredonacetat beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet oft fortschrittliche Reinigungsverfahren wie die Chromatographie, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Isoflupredonacetat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen Ketongruppen modifizieren.

Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Fluoratoms.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenaustauschreaktionen beinhalten oft Reagenzien wie Natriumiodid in Aceton.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und dehydrierte Derivate von Isoflupredonacetat. Diese Derivate werden oft auf ihre pharmakologischen Eigenschaften untersucht .

Analyse Chemischer Reaktionen

Types of Reactions

Isoflupredone acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound. These derivatives are often studied for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Isoflupredone acetate functions primarily by binding to glucocorticoid and mineralocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects. The compound is typically administered via intramuscular or topical routes, depending on the specific condition being treated.

Therapeutic Applications

1. Treatment of Bovine Ketosis

this compound is utilized in managing ketosis in dairy cows, a metabolic disorder that can occur during early lactation. A study involving 1,162 Holstein cows demonstrated that administration of this compound resulted in higher levels of beta-hydroxybutyrate and nonesterified fatty acids compared to control groups. However, it also led to an increased risk of developing subclinical ketosis .

2. Management of Respiratory Diseases

The compound has been evaluated as an adjunct therapy for acute respiratory diseases in cattle. In a controlled study, this compound was used alongside oxytetracycline in treating Mannheimia haemolytica bronchopneumonia. Results indicated improved clinical outcomes and weight gain among treated heifers compared to controls .

3. Treatment of Musculoskeletal Disorders

this compound is effective for musculoskeletal conditions in horses and cattle. It has been reported to alleviate inflammation and pain associated with joint disorders, enhancing recovery times and overall mobility in affected animals .

4. Use in Inflammatory Conditions

The drug is also applied in treating various inflammatory diseases across species. Its anti-inflammatory properties make it suitable for managing conditions like dermatitis and other hypersensitivity reactions .

Case Study 1: Bovine Ketosis

In a clinical trial assessing the efficacy of this compound for ketosis management, researchers found that cows receiving the drug had significant alterations in metabolic parameters. Specifically, those treated with both this compound and insulin exhibited lower glucose levels and higher concentrations of ketone bodies one week post-treatment compared to control groups .

Case Study 2: Respiratory Disease in Cattle

A study on the use of this compound with oxytetracycline showed that cattle treated with this combination had reduced clinical signs of pneumonia and improved feed intake over a 12-week period. The treatment group demonstrated faster recovery rates compared to those receiving only antibiotics .

Table 1: Summary of Therapeutic Uses

| Condition | Species | Dosage | Outcome |

|---|---|---|---|

| Bovine Ketosis | Dairy Cows | 20 mg IM + Insulin | Increased ketone bodies; risk of subclinical ketosis |

| Acute Respiratory Disease | Cattle | 0.05 mg/kg IM | Improved clinical signs; enhanced weight gain |

| Musculoskeletal Disorders | Horses/Cattle | Varies by condition | Reduced inflammation; improved mobility |

| Inflammatory Conditions | Various Animals | Varies | Alleviation of symptoms; enhanced recovery |

Wirkmechanismus

Isoflupredone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the synthesis and release of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines .

Vergleich Mit ähnlichen Verbindungen

Isoflupredonacetat wird oft mit anderen Glukokortikoiden wie Dexamethason, Prednisolon und Triamcinolon verglichen.

Dexamethason: Isoflupredonacetat hat eine ähnliche entzündungshemmende Potenz, aber eine kürzere Wirkdauer im Vergleich zu Dexamethason.

Prednisolon: Isoflupredonacetat ist potenter und hat eine längere Wirkdauer als Prednisolon.

Triamcinolon: Isoflupredonacetat und Triamcinolon haben vergleichbare entzündungshemmende Wirkungen, aber Isoflupredonacetat wird in bestimmten veterinärmedizinischen Anwendungen aufgrund seiner spezifischen pharmakokinetischen Eigenschaften bevorzugt

Ähnliche Verbindungen

- Dexamethason

- Prednisolon

- Triamcinolon

- Betamethason

- Hydrocortison

Biologische Aktivität

Isoflupredone acetate is a synthetic glucocorticoid used primarily in veterinary medicine, particularly for treating inflammatory conditions in cattle and horses. This article explores its biological activity, pharmacokinetics, clinical applications, and associated research findings.

Pharmacological Properties

This compound exhibits both glucocorticoid and mineralocorticoid activities, making it effective in reducing inflammation and managing metabolic conditions. Its mechanism of action involves the modulation of immune responses and the regulation of glucose metabolism.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Type | Synthetic glucocorticoid |

| Administration | Intramuscular (IM), intravenous (IV), intra-articular |

| Half-life | Varies by administration route |

| Primary Uses | Treatment of inflammation, ketosis, and mastitis in livestock |

Clinical Applications

- Dairy Cattle : this compound is commonly used to treat clinical ketosis and other metabolic disorders in dairy cows. A study indicated that its administration, either alone or with insulin, significantly affected energy metabolism, leading to increased beta-hydroxybutyrate levels but also a higher incidence of subclinical ketosis compared to control groups .

- Respiratory Infections : In feedlot heifers with Mannheimia haemolytica-induced bronchopneumonia, this compound was shown to enhance recovery when combined with oxytetracycline. The treatment improved feed intake and weight gain over a 12-week period .

- Joint Inflammation : this compound is effective in managing joint inflammation in performance horses through intra-articular administration. Research demonstrated significant reductions in joint circumference and improved pain-free flexion following treatment .

Case Studies and Clinical Trials

- A clinical trial involving 1,162 dairy cows assessed the effects of this compound on energy metabolism during early lactation. Results indicated that cows receiving isoflupredone showed altered serum metabolite concentrations, which correlated with increased risk of subclinical ketosis .

- Another study focused on the impact of isoflupredone on plasma potassium levels in lactating cows. The findings revealed that multiple doses led to severe hypokalemia in some subjects, highlighting the need for careful monitoring during treatment .

Table 2: Summary of Key Research Findings

Eigenschaften

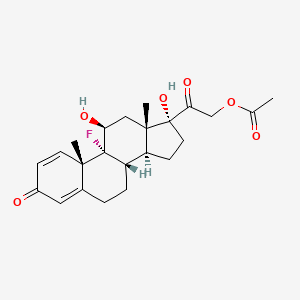

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCUOMKMBMEYQV-GSLJADNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045306 | |

| Record name | Isoflupredone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-98-7 | |

| Record name | Isoflupredone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflupredone acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflupredone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoflupredone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoflupredone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUPREDONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P9TUL75S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isoflupredone acetate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, ] This binding leads to translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and metabolism. []

ANone: this compound exerts anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. [, ] It accomplishes this by suppressing the expression of enzymes involved in their synthesis, like phospholipase A2. []

ANone: this compound suppresses the immune response by inhibiting the proliferation and activation of various immune cells, including lymphocytes and macrophages. [] This immunosuppressive effect contributes to its therapeutic benefits in inflammatory and immune-mediated diseases. []

ANone: Research indicates that this compound does not significantly reduce mammary epithelial cell sloughing during the early stages of endotoxin-induced mastitis in dairy cows. [] While significant epithelial cell damage is observed, the drug does not appear to mitigate this particular aspect of the inflammatory response.

ANone: The molecular formula of this compound is C24H31FO6, and its molecular weight is 434.5 g/mol. []

ANone: Yes, spectroscopic techniques like mass spectrometry and high-performance liquid chromatography (HPLC) have been employed to characterize and quantify this compound in various matrices, including plasma, urine, synovial fluid, and pharmaceutical formulations. [, , , ]

ANone: Studies have investigated the stability of this compound under different conditions, including exposure to gamma radiation. [, ] While it exhibits good stability overall, specific degradation products have been identified, such as those resulting from the loss of the corticoid side chain or conversion of the C-11 alcohol to the C-11 ketone. []

ANone: Based on the provided research papers, this compound is primarily investigated for its pharmacological properties as a corticosteroid, and no information is available regarding its potential catalytic properties or applications in chemical reactions.

ANone: While the provided research primarily focuses on experimental investigations, computational chemistry and modeling techniques could be valuable tools for exploring the structure-activity relationships, pharmacokinetic properties, and potential drug interactions of this compound.

ANone: this compound is available in various formulations, including injectable solutions and topical preparations. [, , , ] The specific formulation strategies employed depend on the intended route of administration and desired pharmacokinetic profile.

ANone: As a potent pharmaceutical compound, this compound requires careful handling and disposal to minimize potential risks to human health and the environment. [] Specific SHE regulations and guidelines should be consulted and strictly adhered to during its manufacturing, use, and disposal.

ANone: Studies in horses have demonstrated that following intra-articular administration, this compound is detectable in plasma for up to 48 hours, with a half-life of approximately 24 hours. [] It is also detectable in synovial fluid for extended periods, suggesting a localized effect within the joint. [, ]

ANone: As a corticosteroid, this compound can cross the blood-brain barrier. [] This property is relevant to both its therapeutic effects and potential side effects on the central nervous system.

ANone: The duration of action of this compound can vary depending on the route of administration, dosage, and individual patient factors. [] Research suggests that its effects on gene expression in synovial fluid can persist for several weeks following a single intra-articular injection in horses. []

ANone: Yes, in vitro studies have investigated the effects of this compound on equine articular tissue cocultures. [] These studies have demonstrated its ability to modulate the expression of inflammatory mediators and matrix metalloproteinases in an inflammatory environment. []

ANone: this compound has been extensively studied in various animal models, including horses, cows, and pigs. [, , , , , , , , , , , , , ] These studies have provided valuable insights into its pharmacokinetics, pharmacodynamics, efficacy, and safety profile.

ANone: Like all corticosteroids, this compound can cause a range of side effects, particularly with prolonged or high-dose use. [] These may include electrolyte disturbances, immunosuppression, metabolic alterations, and gastrointestinal ulceration.

ANone: Research is ongoing to develop novel drug delivery systems for corticosteroids like this compound to enhance their efficacy and minimize systemic side effects. These strategies include nanoparticles, liposomes, and other targeted delivery approaches.

ANone: Monitoring the clinical response and changes in specific laboratory parameters, such as inflammatory markers and electrolyte levels, can help assess the efficacy and potential side effects of this compound treatment.

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the sensitive and specific quantification of this compound in biological samples. [, , ] ELISA-based methods have also been explored as screening tools. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.